molecular formula C10H16O4 B15221924 tert-Butyl 2-(5-oxotetrahydrofuran-2-yl)acetate

tert-Butyl 2-(5-oxotetrahydrofuran-2-yl)acetate

Cat. No.: B15221924
M. Wt: 200.23 g/mol
InChI Key: YSGXQYWIVUOWGD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-oxotetrahydrofuran-2-yl)acetate is an organic compound with the molecular formula C10H16O4. It is a derivative of tetrahydrofuran, a heterocyclic compound, and is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-oxotetrahydrofuran-2-yl)acetate typically involves the transesterification of β-keto esters. One common method includes the reaction of tert-butyl alcohol with β-keto esters in the presence of a catalyst such as sodium tert-butoxide. This reaction proceeds via a nucleophilic acyl substitution mechanism, forming the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale transesterification processes. These processes often utilize environmentally friendly catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-oxotetrahydrofuran-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 2-(5-oxotetrahydrofuran-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-oxotetrahydrofuran-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its effects are mediated through the formation of intermediates such as tetrahedral intermediates and acylketene intermediates, which facilitate nucleophilic acyl substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-oxotetrahydrofuran-2-yl)carbamate
  • tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate

Uniqueness

tert-Butyl 2-(5-oxotetrahydrofuran-2-yl)acetate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo selective transesterification and nucleophilic substitution reactions makes it a valuable compound in various chemical and industrial applications .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl 2-(5-oxooxolan-2-yl)acetate

InChI

InChI=1S/C10H16O4/c1-10(2,3)14-9(12)6-7-4-5-8(11)13-7/h7H,4-6H2,1-3H3

InChI Key

YSGXQYWIVUOWGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1CCC(=O)O1

Origin of Product

United States

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